molecular formula C9H11ClFN B2619249 4-Cyclopropyl-2-fluoroaniline hydrochloride CAS No. 2089257-67-8

4-Cyclopropyl-2-fluoroaniline hydrochloride

Cat. No.: B2619249
CAS No.: 2089257-67-8
M. Wt: 187.64
InChI Key: BSGCFLCMXXNGPC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-cyclopropyl-2-fluoroaniline hydrochloride typically involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. One common method includes the use of powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions . This reaction yields 4-cyclopropyl-2-fluoroaniline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

4-Cyclopropyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropyl-2-fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable component in drug design .

Comparison with Similar Compounds

4-Cyclopropyl-2-fluoroaniline hydrochloride can be compared with other fluorinated anilines and cyclopropyl derivatives:

Properties

IUPAC Name

4-cyclopropyl-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-5-7(6-1-2-6)3-4-9(8)11;/h3-6H,1-2,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGCFLCMXXNGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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